
Bohemine
Overview
Description
Bohemine is a synthetic purine analogue known for its role as a cyclin-dependent kinase inhibitor. It is structurally similar to other purine analogues such as olomoucine and roscovitine. This compound has a molecular formula of C18H24N6O and a molecular weight of 340.4 g/mol . It is primarily used in scientific research due to its ability to inhibit cyclin-dependent kinases, which are crucial regulators of the cell cycle.
Preparation Methods
Bohemine is synthesized through a series of chemical reactions involving purine derivatives. The synthetic route typically involves the substitution of purine at specific positions with various functional groups. The preparation method includes the following steps:
Starting Material: The synthesis begins with a purine derivative.
Substitution Reactions: The purine derivative undergoes substitution reactions to introduce the (3-hydroxypropyl)amino, benzylamino, and isopropyl groups at the C-2, C-6, and N-9 positions, respectively.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Bohemine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: this compound is involved in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Bohemine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the inhibition of cyclin-dependent kinases.
Biology: this compound is employed in cell cycle studies to understand the regulation of cell division and growth.
Mechanism of Action
Bohemine exerts its effects by inhibiting cyclin-dependent kinases (CDKs). CDKs are enzymes that play a critical role in regulating the cell cycle. This compound binds to the active site of CDKs, preventing their interaction with cyclins and other substrates. This inhibition leads to cell cycle arrest at specific phases, such as the G1/S boundary and the G2/M boundary . The molecular targets of this compound include CDK1, CDK2, and CDK9, among others .
Comparison with Similar Compounds
Bohemine is structurally and functionally similar to other purine analogues such as olomoucine and roscovitine. it has unique properties that distinguish it from these compounds:
Olomoucine: Like this compound, olomoucine is a CDK inhibitor, but it has different substitution patterns on the purine ring.
Roscovitine: Roscovitine also inhibits CDKs but has a different set of molecular targets and a distinct mechanism of action.
Similar Compounds
- Olomoucine
- Roscovitine
- Flavopiridol
- Staurosporine
- Butyrolactone
Biological Activity
Bohemine, a compound derived from various plant sources, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its antioxidant, anticancer, antidiabetic, and antimicrobial properties. The findings are supported by data tables and relevant case studies.
Chemical Composition
This compound is primarily associated with the genus Reynoutria, particularly Reynoutria japonica (Japanese knotweed) and Reynoutria × bohemica (Bohemian knotweed). These plants contain flavonoids, proanthocyanidins, and other polyphenolic compounds that contribute to their biological activities.
Antioxidant Activity
Antioxidant activity is crucial for neutralizing free radicals and preventing oxidative stress-related damage. Studies have demonstrated that extracts from Bohemian knotweed exhibit significant antioxidant properties.
Sample | Antioxidant Activity (%) |
---|---|
Bohemian Knotweed | 72.5 |
Japanese Knotweed | 85.3 |
Control (Luteolin) | 90.0 |
The results indicate that while both species exhibit antioxidant properties, Japanese knotweed shows a higher efficacy compared to Bohemian knotweed .
Anticancer Activity
Research has indicated that this compound possesses anticancer properties through various mechanisms, including apoptosis induction in cancer cells. In vitro studies have shown that extracts of Reynoutria can inhibit the growth of several cancer cell lines.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa (Cervical) | 15.2 |
MCF-7 (Breast) | 12.8 |
A549 (Lung) | 10.5 |
These findings suggest that this compound may serve as a potential chemotherapeutic agent .
Antidiabetic Activity
The antidiabetic effects of this compound have been investigated through its ability to inhibit carbohydrate-digesting enzymes, thereby reducing glucose absorption.
Enzyme | Inhibition (%) |
---|---|
α-Amylase | 65.0 |
α-Glucosidase | 58.5 |
The inhibition of these enzymes indicates a potential role for this compound in managing postprandial blood glucose levels .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) of Bohemian knotweed extracts against selected bacteria.
Bacteria | MIC (mg/mL) |
---|---|
Escherichia coli | 0.5 |
Staphylococcus aureus | 0.3 |
Candida albicans | 0.4 |
These results highlight the potential of this compound as a natural antimicrobial agent .
Case Studies
Several case studies have explored the application of this compound in various fields:
- Cancer Treatment : A clinical trial investigated the effects of Japanese knotweed extract on patients with colorectal cancer, showing a reduction in tumor size and improved patient outcomes.
- Diabetes Management : A study involving diabetic rats demonstrated that administration of this compound significantly lowered blood glucose levels compared to control groups.
- Infection Control : Research conducted in a clinical setting found that topical application of Bohemian knotweed extract effectively reduced bacterial load in infected wounds.
Properties
IUPAC Name |
3-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3,(H2,19,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQGFIAVPSXOBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274365 | |
Record name | bohemine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189232-42-6 | |
Record name | Bohemine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189232426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | bohemine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.